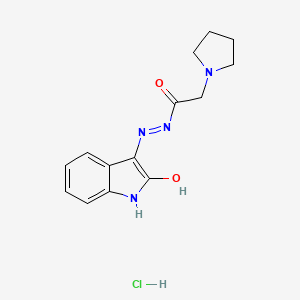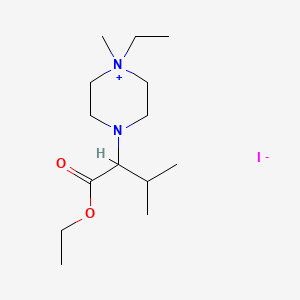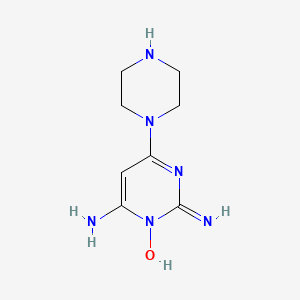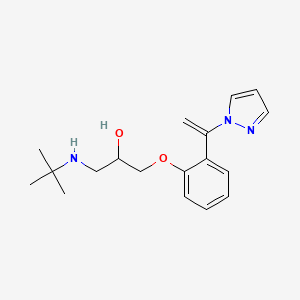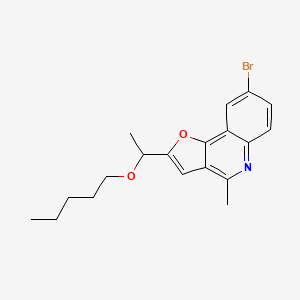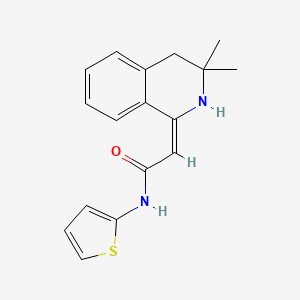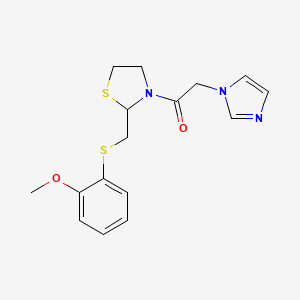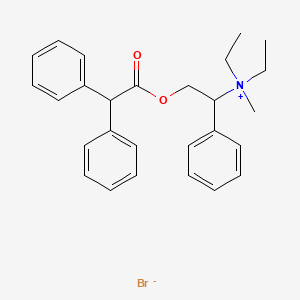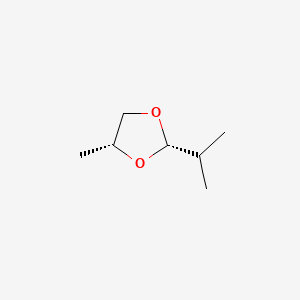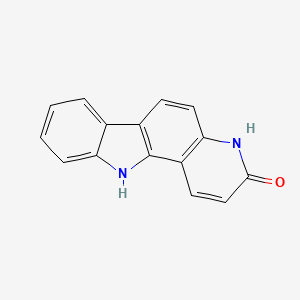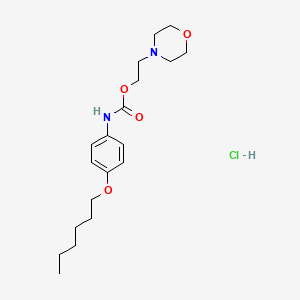
Carbamic acid, (4-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (4-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride is a chemical compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a carbamic acid group, a phenyl ring substituted with a hexyloxy group, and a morpholinoethyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride typically involves the reaction of 4-(hexyloxy)aniline with 2-(morpholino)ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (4-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, while the carbamic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents for the phenyl ring; nucleophiles like amines and alcohols for the carbamic acid group.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives or carbamate esters.
Scientific Research Applications
Carbamic acid, (4-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of carbamic acid, (4-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The phenyl ring and carbamic acid group play crucial roles in binding to the target molecules, while the morpholinoethyl ester moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, phenyl ester
- Carbamic acid, (4-chlorophenyl)-, ethyl ester
- Carbamic acid, (2-(4-phenoxyphenoxy)ethyl)-, ethyl ester
Uniqueness
Carbamic acid, (4-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride is unique due to the presence of the hexyloxy group on the phenyl ring and the morpholinoethyl ester moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
112923-00-9 |
|---|---|
Molecular Formula |
C19H31ClN2O4 |
Molecular Weight |
386.9 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl N-(4-hexoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C19H30N2O4.ClH/c1-2-3-4-5-13-24-18-8-6-17(7-9-18)20-19(22)25-16-12-21-10-14-23-15-11-21;/h6-9H,2-5,10-16H2,1H3,(H,20,22);1H |
InChI Key |
HIDJRZWYQYQZLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)NC(=O)OCCN2CCOCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


